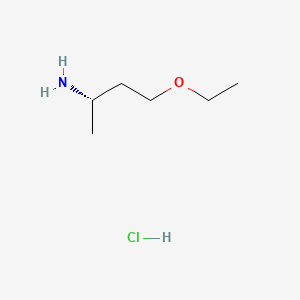

(2S)-4-ethoxybutan-2-amine hydrochloride

描述

(2S)-4-ethoxybutan-2-amine hydrochloride is a chiral amine derivative characterized by an ethoxy group at the fourth carbon of a butan-2-amine backbone, with a hydrochloride counterion. Key properties include:

- Molecular formula: C₆H₁₆ClNO (as inferred from structural analysis; discrepancies in evidence sources may exist) .

- Molecular weight: 167.68 g/mol .

- Chirality: The (2S) configuration imparts stereochemical specificity, making it relevant for applications in asymmetric synthesis or pharmaceutical intermediates.

This compound is listed in building block catalogues for chemical research, highlighting its utility in medicinal chemistry and material science .

属性

分子式 |

C6H16ClNO |

|---|---|

分子量 |

153.65 g/mol |

IUPAC 名称 |

(2S)-4-ethoxybutan-2-amine;hydrochloride |

InChI |

InChI=1S/C6H15NO.ClH/c1-3-8-5-4-6(2)7;/h6H,3-5,7H2,1-2H3;1H/t6-;/m0./s1 |

InChI 键 |

JNQLUXYQASVKFN-RGMNGODLSA-N |

手性 SMILES |

CCOCC[C@H](C)N.Cl |

规范 SMILES |

CCOCCC(C)N.Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-ethoxybutan-2-amine hydrochloride typically involves the reaction of (2S)-4-ethoxybutan-2-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

Starting Material: (2S)-4-ethoxybutan-2-amine

Reagent: Hydrochloric acid (HCl)

Reaction Conditions: The reaction is usually performed at room temperature with stirring to ensure complete dissolution of the amine in the acid solution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes:

Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and mixing.

Purification: The crude product is purified using techniques such as crystallization or recrystallization to obtain the pure hydrochloride salt.

化学反应分析

Types of Reactions

(2S)-4-ethoxybutan-2-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or nitroso compounds.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or ethers.

科学研究应用

(2S)-4-ethoxybutan-2-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

作用机制

The mechanism of action of (2S)-4-ethoxybutan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.

Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with analogs:

*Note: The identifier "EN300-39857119" may represent an internal catalogue number rather than a CAS registry.

Key Observations:

Functional Group Diversity: The target compound’s ethoxy group distinguishes it from analogs with methoxy (), hydroxyl (), or sulfonyl () substituents.

Molecular Weight and Complexity :

- The sulfonyl-containing analog () has significantly higher molecular weight (406.96 g/mol) due to aromatic rings and a sulfonyl group, impacting solubility and bioavailability.

Implications for this compound:

- Stability may vary depending on storage conditions and biological interactions, though direct evidence is absent.

- Safety protocols should align with general practices for amine hydrochlorides, including moisture control and PPE usage.

生物活性

(2S)-4-ethoxybutan-2-amine hydrochloride is an organic compound belonging to the class of amines, characterized by its unique structure that includes an ethoxy group and a chiral center. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C6H15ClN2O

- Molecular Weight : Approximately 115.19 g/mol

- Structure : The presence of the ethoxy group enhances its solubility in organic solvents and may influence its biological reactivity.

As an amine, (2S)-4-ethoxybutan-2-amine can participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : This allows it to react with alkyl halides to form higher amines.

- Reactivity with Carbon Dioxide : It can form carbamates, which are significant in carbon capture technologies.

- Acylation Reactions : It can react with acid chlorides or anhydrides to produce amides.

These chemical properties suggest potential applications in synthetic organic chemistry and therapeutic contexts.

Biological Activity

Recent studies have explored the biological activity of (2S)-4-ethoxybutan-2-amine, indicating several promising effects:

Case Study 1: Syk Inhibition

A study investigated a series of nicotinamide derivatives related to (2S)-4-ethoxybutan-2-amine, demonstrating significant Syk inhibitory activity. This inhibition was linked to reduced activation of B cells and decreased inflammatory mediator release, indicating potential therapeutic applications for autoimmune conditions .

Case Study 2: Antimicrobial Screening

In a preliminary screening of structurally similar compounds, some demonstrated notable antimicrobial activity against various bacterial strains. Although specific data for (2S)-4-ethoxybutan-2-amine is not yet available, these findings highlight the need for further exploration into its antimicrobial potential .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C6H15ClN2O |

| Molecular Weight | 115.19 g/mol |

| Solubility | Soluble in organic solvents |

| Biological Activities | Syk inhibition, potential antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。